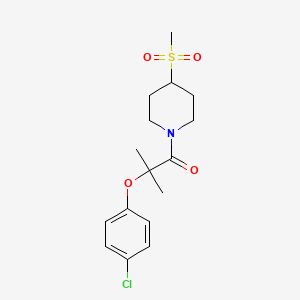
2-(4-Chlorophenoxy)-2-methyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-Chlorophenoxy)-2-methyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one, also known as MMMP, is a synthetic compound that has gained attention in the scientific community for its potential use in research applications. MMMP is a ketone compound that belongs to the class of piperidine derivatives. It has been synthesized through various methods and has shown promising results in scientific research.
科学的研究の応用
Toxicology and Environmental Impact
Environmental Persistence and Toxicity : Studies have explored the toxicity of similar compounds, like chlorophenoxy herbicides and their impact on human health and the environment. These substances have been associated with various toxicological effects, including potential links to cancer and disruption of endocrine functions (Schreinemachers, 2003).
Bioaccumulation and Metabolites : Research on organochlorine compounds, including their methylsulfonyl metabolites in human tissues, sheds light on bioaccumulation patterns and potential health risks. These studies indicate how similar compounds might metabolize and distribute within the human body, offering insight into detoxification mechanisms and long-term exposure risks (Chu et al., 2003).
Pharmacology and Drug Development
Drug Metabolism and Pharmacokinetics : Investigations into the metabolism and pharmacokinetics of compounds with similar structures provide foundational knowledge for drug development. Studies on novel compounds like SB-649868, an orexin receptor antagonist, highlight the importance of understanding metabolic pathways, excretion, and potential for oxidative stress following administration (Renzulli et al., 2011).
Therapeutic Applications and Safety : Research into the safety, efficacy, and pharmacological properties of new medicinal compounds, such as TAS-303 for stress urinary incontinence, demonstrates the rigorous evaluation processes necessary for drug development. These studies assess adverse effects, dose-proportionality, and pharmacodynamics to ensure safety and efficacy for potential therapeutic applications (Hanada, 2020).
特性
IUPAC Name |
2-(4-chlorophenoxy)-2-methyl-1-(4-methylsulfonylpiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22ClNO4S/c1-16(2,22-13-6-4-12(17)5-7-13)15(19)18-10-8-14(9-11-18)23(3,20)21/h4-7,14H,8-11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPDBPQHUPXUQBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=O)N1CCC(CC1)S(=O)(=O)C)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22ClNO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Chlorophenoxy)-2-methyl-1-(4-(methylsulfonyl)piperidin-1-yl)propan-1-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



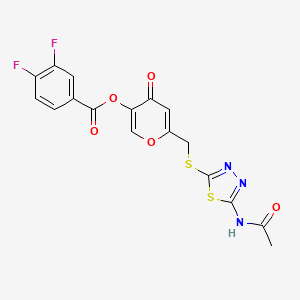
![N-benzyl-N-(4,6-difluorobenzo[d]thiazol-2-yl)benzo[d]thiazole-2-carboxamide](/img/structure/B2580218.png)
![N-[(oxolan-3-yl)methyl]pyrazine-2-carboxamide](/img/structure/B2580219.png)
![7-(4-fluorophenyl)-4-((4-methylbenzyl)thio)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2580220.png)
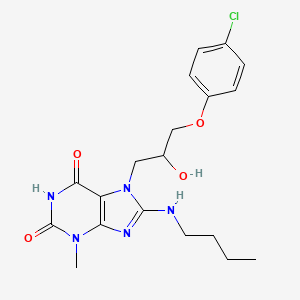

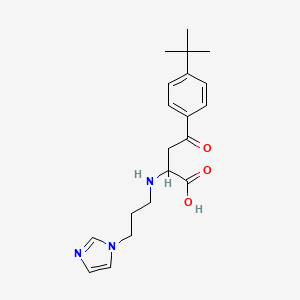
![Methyl (E)-4-[4-[(6-methylpyridin-2-yl)carbamoyl]piperidin-1-yl]-4-oxobut-2-enoate](/img/structure/B2580231.png)
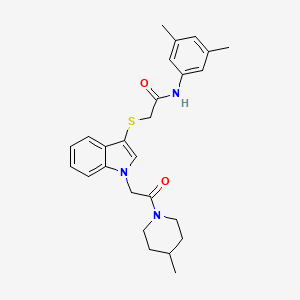
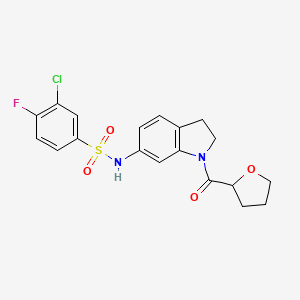
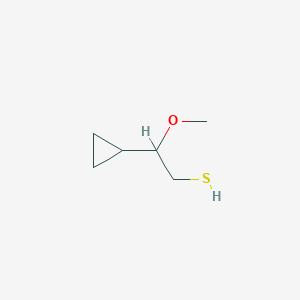
![N-(3,4-dimethylphenyl)-2-((3-(3-methoxyphenyl)-7-oxo-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamide](/img/no-structure.png)